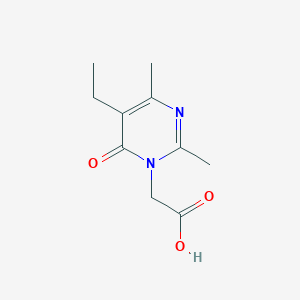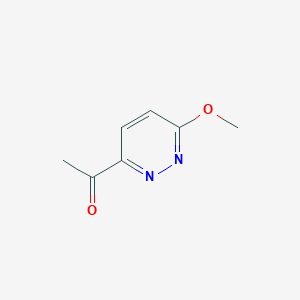
1-(6-Methoxypyridazin-3-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxypyridazin-3-YL)ethanone is an organic compound with the molecular formula C7H8N2O2. It belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-(6-Methoxypyridazin-3-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 6-methoxypyridazine and acetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 6-methoxypyridazine is reacted with acetyl chloride in the presence of pyridine. The reaction mixture is then stirred at room temperature for several hours.
Analyse Chemischer Reaktionen
1-(6-Methoxypyridazin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxypyridazin-3-YL)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-(6-Methoxypyridazin-3-YL)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(6-Methoxypyridazin-3-YL)ethanone can be compared with other similar compounds, such as:
1-(6-Methylpyridazin-3-YL)ethanone: This compound has a methyl group instead of a methoxy group, which can influence its reactivity and biological activity.
1-(6-Chloropyridazin-3-YL)ethanone: The presence of a chlorine atom can significantly alter the compound’s electronic properties and reactivity.
1-(6-Fluoropyridazin-3-YL)ethanone: Fluorine substitution can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the pyridazine scaffold.
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
1-(6-methoxypyridazin-3-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-3-4-7(11-2)9-8-6/h3-4H,1-2H3 |
InChI-Schlüssel |
CPTGBBNUPNXHEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NN=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


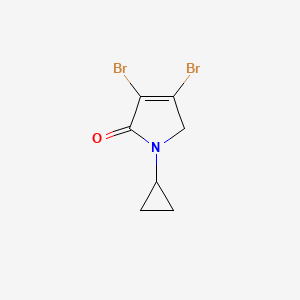
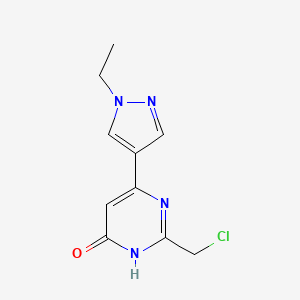
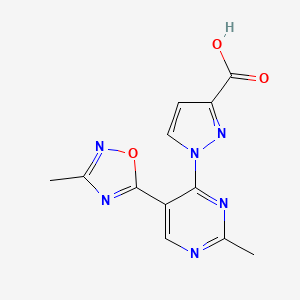
![2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15054825.png)

![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine](/img/structure/B15054830.png)
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile](/img/structure/B15054833.png)
![2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054834.png)
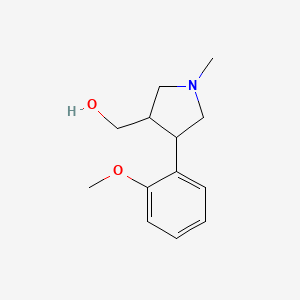
![4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid](/img/structure/B15054870.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B15054882.png)
